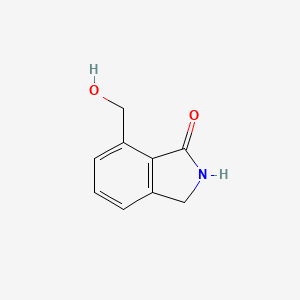

7-(Hydroxymethyl)isoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBCBGBDGIYOGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CO)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696314 |

Source

|

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-07-3 |

Source

|

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Hydroxymethyl)isoindolin-1-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-(Hydroxymethyl)isoindolin-1-one, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined framework for interaction with various biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The strategic functionalization of this core is a cornerstone of modern drug design. The introduction of a hydroxymethyl group at the 7-position, as in this compound, offers a unique opportunity to modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5] This guide delves into the specific attributes of this particular derivative.

Physicochemical and Spectral Properties

While specific experimental data for this compound is limited in published literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [6] |

| Molecular Weight | 163.17 g/mol | [6] |

| IUPAC Name | 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | [6] |

| CAS Number | 771-07-3 | [6] |

| Canonical SMILES | C1C2=C(C(=CC=C2)CO)C(=O)N1 | [6] |

Predicted Physicochemical Characteristics

A summary of key computed and inferred physical properties is presented in the following table.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Melting Point | 150-165 °C | The parent compound, isoindolin-1-one, has a melting point of 150-153 °C. A related substituted methanone melts at 162-164 °C.[7] The hydroxymethyl group may slightly increase the melting point due to hydrogen bonding.[8] |

| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to the polar lactam and alcohol functional groups leading to strong intermolecular forces. |

| Solubility | Limited solubility in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The parent isoindolin-1-one is moderately soluble in polar organic solvents like ethanol and acetone but has limited water solubility.[9] The presence of the polar hydroxymethyl group is expected to enhance aqueous solubility compared to the parent compound. |

| pKa | ~15-17 (hydroxyl proton), ~18-20 (amide N-H proton) | The hydroxyl proton's acidity is comparable to a typical benzylic alcohol. The amide proton is weakly acidic. |

| LogP | -0.1 (Computed) | The negative LogP value suggests a hydrophilic character, consistent with the presence of polar functional groups.[6] |

Spectral Signature Analysis

Detailed experimental spectra for this compound are not widely available. However, a predictive analysis based on the known spectral characteristics of the isoindolinone core and relevant functional groups allows for a confident interpretation of its expected spectral data.[10]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and amide protons.

-

Aromatic Protons (δ 7.2-7.8 ppm): Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, characteristic of a 1,2,3-trisubstituted benzene ring.

-

Benzylic Methylene Protons (-CH₂OH, δ ~4.7 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton.

-

Isoindolinone Methylene Protons (-CH₂-N-, δ ~4.4 ppm): The two protons of the CH₂ group within the lactam ring are expected to be a singlet.

-

Hydroxyl Proton (-OH, variable): A broad singlet, whose chemical shift is dependent on concentration and solvent.

-

Amide Proton (-NH-, δ ~8.0-8.5 ppm): A broad singlet is expected for the amide proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, aromatic carbons, and the two methylene carbons.

-

Carbonyl Carbon (C=O, δ ~170 ppm): The lactam carbonyl carbon will be significantly downfield.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxymethyl group and the carbons ortho and para to it will have characteristic shifts.

-

Hydroxymethyl Carbon (-CH₂OH, δ ~65 ppm): The carbon of the hydroxymethyl group.

-

Isoindolinone Methylene Carbon (-CH₂-N-, δ ~45-50 ppm): The carbon of the methylene group in the lactam ring.

FTIR Spectroscopy (Predicted)

The infrared spectrum will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds.[11]

-

O-H Stretch (~3300-3400 cm⁻¹): A broad peak characteristic of the hydroxyl group.

-

N-H Stretch (~3200 cm⁻¹): A moderate peak for the amide N-H.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch (~2850-2950 cm⁻¹): Peaks corresponding to the methylene groups.

-

C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption for the lactam carbonyl.

-

C=C Aromatic Stretch (~1600 and 1450 cm⁻¹): Peaks characteristic of the benzene ring.

-

C-O Stretch (~1050 cm⁻¹): A moderate peak for the primary alcohol C-O bond.

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would involve the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).

Synthesis and Reactivity

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of substituted isoindolinones, a targeted synthesis of this compound can be envisioned starting from 3-methyl-2-nitrobenzoic acid. This approach offers a logical sequence to introduce the required functionalities.[1][12]

Caption: Key reaction sites of this compound.

-

Hydroxymethyl Group: This primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and etherification.

-

Lactam Moiety: The amide N-H is weakly acidic and can be deprotonated with a strong base for subsequent N-alkylation. The carbonyl group can be reduced, for instance with lithium aluminum hydride, to yield the corresponding cyclic amine.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxymethyl and alkylamino groups. The directing effects of these substituents will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.

Stability and Degradation

The stability of this compound is a critical consideration for its storage and handling. Based on its structure, potential degradation pathways include:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. [13]* Oxidation: The primary alcohol can be oxidized, particularly in the presence of oxidizing agents or atmospheric oxygen over prolonged periods, to form the corresponding aldehyde and carboxylic acid. The aromatic ring can also be susceptible to oxidative degradation under harsh conditions.

-

Photodegradation: Many aromatic heterocyclic compounds exhibit sensitivity to light. [12][14]Exposure to UV or visible light could potentially lead to isomerization or decomposition.

For optimal stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Relevance in Drug Discovery and Development

The isoindolinone scaffold is of high interest in drug discovery. [3]The introduction of a hydroxymethyl group at the 7-position can have several beneficial effects:

-

Improved Pharmacokinetics: The polar hydroxymethyl group can increase aqueous solubility, which is often a desirable property for drug candidates to improve absorption and distribution. [5]* Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, providing an additional point of interaction with biological targets such as enzymes or receptors. This can lead to increased potency and selectivity.

-

Metabolic Handle: The hydroxymethyl group can serve as a site for phase II metabolic transformations (e.g., glucuronidation), potentially influencing the drug's metabolic profile and clearance rate.

While specific structure-activity relationship (SAR) studies for 7-hydroxymethyl substituted isoindolinones are not extensively documented, research on related substituted isoquinolines and quinazolinones has shown that substitution patterns on the benzene ring are crucial for biological activity. [2][15][16]The position and nature of substituents can significantly impact cytotoxicity and enzyme inhibition. Therefore, this compound represents a valuable building block for creating libraries of compounds for screening against various therapeutic targets.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental characterization is still emerging, its chemical properties can be reliably inferred from its structure and related compounds. Its versatile reactivity, coupled with the beneficial physicochemical properties imparted by the hydroxymethyl group, makes it an attractive scaffold for the development of novel therapeutics. Further research into its synthesis, biological activity, and stability will undoubtedly continue to unlock its full potential in the field of drug discovery.

References

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

Solubility of Things. Isoindolin-1-one. [Link]

-

National Center for Biotechnology Information. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Kemp, A., Durand, M., Wall, D., Szieber, P., Hermanns, M. I., & Oelgemöller, M. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23(7), 1353–1360. [Link]

-

National Center for Biotechnology Information. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. [Link]

-

Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 21(2), 193–197. [Link]

-

Gzella, A., & Wróbel, Z. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. [Link]

-

Madrid, P. B., Wilson, B. K., De, D., & Roepe, P. D. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4937–4944. [Link]

-

Breitmaier, E. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 195-253). John Wiley & Sons, Ltd. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Kuujia. 1033809-85-6(7-Hydroxyisoindolin-1-one). [Link]

-

Semantic Scholar. Synthesis of 3-Hydroxymethyl Isoindolinones via Cobalt-Catalyzed C(sp2)-H Carbonylation of Phenylglycinol Derivatives. [Link]

-

Kemp, A., Durand, M., Wall, D., Szieber, P., Hermanns, M. I., & Oelgemöller, M. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23(7), 1353–1360. [Link]

-

Kumar, A., Kumar, A., Kumar, A., Singh, P., & Singh, R. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(49), 44855–44872. [Link]

-

Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197. [Link]

-

ResearchGate. Solubility of Flavonoids in Organic Solvents. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

Al-Hujaily, E. M., Al-Rashood, S. T., Al-Harbi, N. O., Al-Otaibi, F. M., & El-Sayed, M. A. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. [Link]

Sources

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones [mdpi.com]

- 5. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analysis of 7-(Hydroxymethyl)isoindolin-1-one

Foreword: Unveiling the Architecture of a Bioactive Scaffold

The isoindolinone framework is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] 7-(Hydroxymethyl)isoindolin-1-one, a specific derivative, presents a unique combination of a rigid aromatic core, a lactam ring, and a reactive hydroxymethyl group, making it a compelling target for drug discovery and development. This guide provides a comprehensive, in-depth technical analysis of its structure, offering researchers, scientists, and drug development professionals a foundational understanding of its chemical and physical properties. We will delve into the synthetic rationale, explore the expected spectroscopic signatures, and outline the process of definitive structural elucidation through X-ray crystallography. The methodologies described herein are presented not merely as protocols, but as a logical framework for interrogation, ensuring a robust and validated understanding of this promising molecule.

Molecular Overview and Synthetic Strategy

This compound (IUPAC name: 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one) is a small organic molecule with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[7] The core of the molecule is the isoindolin-1-one structure, which is a benzo-fused γ-lactam.[8][9] The key structural features include a benzene ring fused to a five-membered pyrrolidinone ring, with a hydroxymethyl substituent at the 7-position of the aromatic ring.

Retrosynthetic Analysis and Proposed Synthesis

While numerous methods for the synthesis of isoindolinones have been reported, a common and effective strategy involves the cyclization of a suitably substituted precursor.[10][11] A plausible retrosynthetic analysis for this compound would involve a reductive amidation or cyclization of a 2-formylbenzoic acid derivative.

Proposed Synthetic Workflow:

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoindolinone synthesis [organic-chemistry.org]

- 11. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

7-(Hydroxymethyl)isoindolin-1-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 7-(Hydroxymethyl)isoindolin-1-one

Introduction

This compound is a heterocyclic compound featuring a fused bicyclic γ-lactam structure. The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2][3] The presence of the hydroxymethyl group at the 7-position offers a valuable synthetic handle for further functionalization, making this molecule an important building block for drug discovery and development professionals.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document emphasizes not only the acquisition of high-quality data but also the causal reasoning behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Spectroscopic Implications

The first step in any analytical endeavor is to understand the molecule's structure and predict how its features will manifest spectroscopically. The structure of this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) contains several key features that will be identified by the techniques discussed.[4]

-

γ-Lactam Ring: Contains a secondary amide (N-H) and a carbonyl group (C=O).

-

Aromatic Ring: A 1,2,3-trisubstituted benzene ring, which will give rise to characteristic signals in both NMR and IR.

-

Hydroxymethyl Group: A primary alcohol (-CH₂OH) attached to the aromatic ring.

-

Methylene Bridge: A CH₂ group within the five-membered lactam ring.

Data Interpretation: Characteristic Bands

The IR spectrum provides a molecular fingerprint. For this compound, the most informative regions will confirm the presence of the hydroxyl, amide, and carbonyl groups. The characteristic bands for isoindolinone derivatives are well-documented. [5][6] Table 3: Predicted Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | O-H Stretch (broad) | Alcohol (-OH) | The broadness is due to hydrogen bonding. |

| ~3200 | N-H Stretch | Amide (-NH) | Often overlaps with the O-H stretch but can sometimes be distinguished as a sharper peak. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² hybridized C-H bonds. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Characteristic of sp³ hybridized C-H bonds from the CH₂ groups. |

| ~1700 - 1680 | C=O Stretch | γ-Lactam | This strong, sharp absorption is highly characteristic of the five-membered lactam carbonyl. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Two to three bands are typical for the benzene ring skeleton. |

| ~1050 | C-O Stretch | Primary Alcohol | Confirms the presence of the hydroxymethyl group. |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the topic compound. [7]

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to readily accept a proton to form the [M+H]⁺ ion.

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Ion Peak: The primary goal is to observe the protonated molecular ion, [M+H]⁺.

-

Calculated Monoisotopic Mass of C₉H₉NO₂: 163.06 g/mol

-

Expected [M+H]⁺: m/z = 164.07

-

-

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. Key expected fragments would arise from the loss of stable neutral molecules:

-

Loss of Water (-18 Da): Fragmentation leading to an m/z of 146.06, resulting from the loss of the hydroxyl group and a proton.

-

Loss of Formaldehyde (-30 Da): Cleavage of the hydroxymethyl group could lead to a fragment at m/z 134.06.

-

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-consistent and definitive structural assignment.

The process is one of mutual validation. MS confirms the molecular formula predicted by the NMR integration. IR confirms the functional groups whose protons and carbons are assigned in the NMR spectra. Finally, the detailed 1D and 2D NMR data provide the precise atomic connectivity, confirming the isomeric structure as this compound and ruling out other possibilities. This rigorous, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in structural characterization.

References

- Palombi, L., Di Mola, A., & Massa, A. (n.d.). Spectroscopic and analytical data for isoindolinone derivatives 1. Royal Society of Chemistry.

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central.

- BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of 7-Hydroxy-4-methyl-2(1H)-quinolone.

- PubChem. (n.d.). This compound.

- Supporting Information Synthesis of 3-Hydroxymethyl Isoindolinones via Cobalt Catalyzed C(sp3)-H Carbonylation of Phenylglycinol Derivatives. (n.d.). DOI.

- Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2025). Request PDF.

- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central.

- Human Metabolome Database. (2021). Showing metabocard for Isoindolin-1-one (HMDB0253647).

- Royal Society of Chemistry. (n.d.). Supporting Information for.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 7-(Hydroxymethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 7-(hydroxymethyl)isoindolin-1-one, a key heterocyclic scaffold of interest in medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the selection of starting materials and reaction conditions.

Introduction: The Significance of the Isoindolin-1-one Core

The isoindolin-1-one framework is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting a variety of biological receptors and enzymes. The specific target of this guide, this compound, incorporates a key hydroxymethyl group, which can serve as a crucial hydrogen bond donor or acceptor, or as a handle for further chemical modification and diversification.

This document will explore two primary and scientifically robust synthetic pathways to access this valuable molecule, focusing on readily available starting materials and established chemical transformations.

Synthetic Strategy I: Functionalization of a Pre-formed Isoindolinone Core

This initial strategy focuses on the late-stage functionalization of a pre-synthesized 7-methylisoindolin-1-one. This approach is advantageous as it allows for the early construction of the core isoindolinone ring, with the more delicate hydroxymethyl group being introduced in the final steps.

Synthesis of 7-Methylisoindolin-1-one from 2-Methyl-3-nitrobenzoic Acid

The journey begins with the commercially available 2-methyl-3-nitrobenzoic acid. The synthesis of the intermediate, 7-methylisoindolin-1-one, involves a two-step sequence: reduction of the nitro group followed by intramolecular cyclization.

Step 1: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic Acid

-

Materials: 2-Methyl-3-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 3-amino-2-methylbenzoic acid, which is often used in the next step without further purification.

-

Step 2: Intramolecular Cyclization to form 7-Methylisoindolin-1-one

The resulting 3-amino-2-methylbenzoic acid is then cyclized to form the desired isoindolinone ring. This transformation can be achieved through various methods, often involving the in-situ formation of a more reactive intermediate. A common approach involves the conversion of the carboxylic acid to an acid chloride followed by intramolecular amidation, or through high-temperature dehydration. A more direct method involves a reductive cyclization approach.

Experimental Protocol: Reductive Cyclization to 7-Methylisoindolin-1-one

-

Materials: 3-Amino-2-methylbenzoic acid, a suitable reducing agent (e.g., Sodium borohydride/Iodine or catalytic hydrogenation conditions that also facilitate cyclization), and an appropriate solvent.

-

Procedure (Illustrative example using a two-step approach after initial reduction):

-

The crude 3-amino-2-methylbenzoic acid is dissolved in a suitable solvent like THF.

-

The mixture is heated to reflux. The cyclization can be promoted by the addition of a dehydrating agent or by performing the reaction at a temperature sufficient to drive off water.

-

The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to afford 7-methylisoindolin-1-one.

-

Benzylic Bromination of 7-Methylisoindolin-1-one

With 7-methylisoindolin-1-one in hand, the next crucial step is the selective bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions.[1] The reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Experimental Protocol: Synthesis of 7-(Bromomethyl)isoindolin-1-one

-

Materials: 7-Methylisoindolin-1-one, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Carbon tetrachloride (CCl₄) or another suitable non-polar solvent.

-

Procedure:

-

A mixture of 7-methylisoindolin-1-one (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN or benzoyl peroxide in anhydrous CCl₄ is refluxed.[2]

-

The reaction is irradiated with a UV lamp to facilitate radical initiation.

-

The reaction progress is monitored by TLC. The formation of succinimide as a byproduct, which floats on top of the CCl₄, is an indicator of reaction progression.

-

Upon completion, the reaction mixture is cooled, and the succinimide is filtered off.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 7-(bromomethyl)isoindolin-1-one. This product is often used in the next step without extensive purification.

-

Hydrolysis to this compound

The final step in this synthetic sequence is the hydrolysis of the benzylic bromide to the corresponding alcohol. This is a standard nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Materials: 7-(Bromomethyl)isoindolin-1-one, Sodium hydroxide or Potassium hydroxide, Water/THF or another suitable solvent mixture.

-

Procedure:

-

The crude 7-(bromomethyl)isoindolin-1-one is dissolved in a mixture of THF and water.

-

An aqueous solution of sodium hydroxide (or another suitable base) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is neutralized with a dilute acid (e.g., HCl) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford pure this compound.

-

Data Summary for Synthetic Strategy I:

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1a | 2-Methyl-3-nitrobenzoic acid | 3-Amino-2-methylbenzoic acid | H₂, Pd/C | High |

| 1b | 3-Amino-2-methylbenzoic acid | 7-Methylisoindolin-1-one | Heat/Dehydrating agent | Moderate to Good |

| 2 | 7-Methylisoindolin-1-one | 7-(Bromomethyl)isoindolin-1-one | NBS, AIBN | Good |

| 3 | 7-(Bromomethyl)isoindolin-1-one | This compound | NaOH(aq) | Good to High |

Workflow for Synthetic Strategy I:

Synthetic Strategy II: Building the Isoindolinone Ring onto a Pre-functionalized Aromatic Precursor

An alternative and equally viable approach involves starting with an aromatic compound that already possesses a functional group at the desired position, which can be elaborated into the isoindolinone ring and the hydroxymethyl group. A logical precursor would be a derivative of 3-methylphthalic acid or a related compound.

From 2-Formylbenzoic Acid Derivatives

A versatile starting point for isoindolinone synthesis is 2-formylbenzoic acid. To achieve the desired 7-substitution, a 3-substituted 2-formylbenzoic acid would be required. For our target molecule, a hypothetical starting material could be 2-formyl-3-(methoxymethyl)benzoic acid or a protected equivalent. The synthesis would then proceed via reductive amination with ammonia or a protected amine, followed by intramolecular cyclization.

While this approach is conceptually straightforward, the availability of the specific starting material, 2-formyl-3-(hydroxymethyl)benzoic acid or a protected version, is a key consideration.

From Phthalide Derivatives

Another elegant route commences from a substituted phthalide (isobenzofuran-1(3H)-one). The conversion of a phthalide to an isoindolinone can be achieved by reaction with ammonia or a primary amine. Therefore, the synthesis of 7-(hydroxymethyl)isobenzofuran-1(3H)-one would be the initial goal.

Step 1: Synthesis of a Suitable Precursor

One potential route to a 7-substituted phthalide would be the oxidation of a 2,3-disubstituted toluene derivative. For instance, the oxidation of 2-methyl-3-(hydroxymethyl)toluene could potentially lead to the desired phthalide, although regioselectivity could be a challenge.

Step 2: Conversion of Phthalide to Isoindolinone

Once the 7-(hydroxymethyl)isobenzofuran-1(3H)-one is obtained, its conversion to the target isoindolinone is typically straightforward.

Experimental Protocol: Phthalide to Isoindolinone Conversion

-

Materials: 7-(Hydroxymethyl)isobenzofuran-1(3H)-one, Ammonia (or a source like ammonium hydroxide), suitable solvent.

-

Procedure:

-

A solution of 7-(hydroxymethyl)isobenzofuran-1(3H)-one in a suitable solvent is treated with an excess of ammonia.

-

The reaction mixture is heated in a sealed vessel to facilitate the ring-opening and subsequent recyclization to the lactam.

-

After cooling, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

-

Workflow for Synthetic Strategy II (Hypothetical):

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through a multi-step sequence starting from readily available 2-methyl-3-nitrobenzoic acid. This route relies on well-established and robust chemical transformations, including nitro group reduction, intramolecular cyclization, radical bromination, and hydrolysis. While alternative strategies starting from pre-functionalized aromatic rings are conceivable, the availability of the required starting materials may present a practical challenge.

The methodologies outlined in this guide provide a solid foundation for researchers to access this important heterocyclic building block. Further optimization of reaction conditions and exploration of alternative reagents could lead to even more efficient and scalable synthetic routes. The availability of this compound will undoubtedly facilitate the development of novel therapeutic agents and chemical probes, leveraging the unique properties of the isoindolin-1-one scaffold.

References

-

Wikipedia. N-Bromosuccinimide. [Link]

-

ResearchGate. Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Isolation of 7-(Hydroxymethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isolation of 7-(hydroxymethyl)isoindolin-1-one, a key heterocyclic scaffold of significant interest in medicinal chemistry. The isoindolin-1-one core is a structural motif present in a variety of biologically active compounds and natural products.[1][2] This document details a robust synthetic pathway, elucidates the rationale behind key experimental steps, and provides a detailed, field-proven protocol for the isolation and purification of the target compound. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical entity.

Introduction: The Significance of the Isoindolin-1-one Scaffold

The isoindolin-1-one framework is a privileged heterocyclic structure that forms the core of numerous compounds with diverse and potent biological activities.[1][2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, and neuroprotective properties. The versatility of the isoindolin-1-one scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of a hydroxymethyl group at the 7-position, as in this compound, offers a valuable handle for further synthetic elaboration, making it a key intermediate in the development of novel therapeutics.

The strategic importance of this scaffold is underscored by its presence in a number of clinically significant molecules. The continued exploration of isoindolin-1-one derivatives is a vibrant area of research, with the potential to yield novel drug candidates for a range of diseases.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves the cyclization of a suitably substituted benzene derivative. A plausible retrosynthetic analysis points towards a starting material such as 2-formyl-3-(hydroxymethyl)benzoic acid or a related derivative.

A robust and frequently employed method for the construction of the isoindolin-1-one ring system involves the reductive amination of a 2-formylbenzoate derivative followed by intramolecular cyclization. This approach is favored for its efficiency and the ready availability of the requisite starting materials.

Detailed Synthetic Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of this compound. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Synthesis of this compound

A common precursor for the synthesis of isoindolin-1-one derivatives is 2-formylbenzoic acid or its esters. For the synthesis of the title compound, a plausible starting material would be a derivative of 2-formylbenzoic acid where the methyl group at the 3-position has been functionalized to a hydroxymethyl group.

Reaction Scheme:

A plausible synthetic workflow for this compound.

Experimental Protocol:

-

Step 1: Esterification of the Starting Material. To a solution of the appropriately substituted 2-formylbenzoic acid in a suitable solvent (e.g., methanol), a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux to facilitate the formation of the corresponding methyl ester. This protection step is crucial to prevent unwanted side reactions of the carboxylic acid in subsequent steps.

-

Step 2: Radical Bromination. The methyl ester from the previous step is dissolved in a non-polar solvent (e.g., carbon tetrachloride), and N-bromosuccinimide (NBS) along with a radical initiator (e.g., benzoyl peroxide) is added. The reaction mixture is irradiated with a UV lamp or heated to initiate the radical bromination of the benzylic methyl group.

-

Step 3: Hydrolysis to the Hydroxymethyl Group. The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol. This is typically achieved by treatment with an aqueous base (e.g., sodium carbonate) in a suitable solvent mixture.

-

Step 4: Ammonolysis and Intramolecular Cyclization. The crude hydroxymethyl derivative is then subjected to ammonolysis. This is often carried out by heating the compound in a solution of ammonia in an alcohol (e.g., methanolic ammonia) in a sealed vessel. The ammonia reacts with the aldehyde to form an imine, which then undergoes intramolecular cyclization with the ester group to form the lactam ring of the isoindolin-1-one.

-

Step 5: Deprotection (if applicable). If any protecting groups were used for the hydroxyl group, they are removed at this stage using appropriate deprotection conditions.

Isolation and Purification

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a high-purity product suitable for further applications. A typical workflow is outlined below.

A typical workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Solvent Removal: The solvent from the reaction mixture is removed under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: The residue is taken up in a mixture of water and a suitable organic solvent (e.g., ethyl acetate). The aqueous layer is separated, and the organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove residual water.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Column Chromatography: The crude product is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from any remaining impurities and byproducts. The fractions containing the pure product are identified by thin-layer chromatography (TLC).

-

Recrystallization (Optional): For obtaining a highly crystalline product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | White to off-white solid | Expected |

| ¹H NMR | Consistent with the proposed structure | To be determined experimentally |

| ¹³C NMR | Consistent with the proposed structure | To be determined experimentally |

| Mass Spectrometry | [M+H]⁺ = 164.06 | Expected |

| Purity (by HPLC) | >95% | To be determined experimentally |

Conclusion

This technical guide has provided a comprehensive overview of a plausible synthetic route and a detailed isolation protocol for this compound. The isoindolin-1-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The methodologies and insights presented herein are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis and further exploration of this valuable class of compounds. The provided protocols, while based on established chemical principles for this class of compounds, should be adapted and optimized for specific laboratory conditions.

References

-

Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400781. [Link]

-

Sharma, S., Singh, P., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 15(10), 1269. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53408495, this compound. Retrieved January 19, 2026 from [Link].

Sources

A Technical Guide to the Hypothesized Mechanism of Action of 7-(Hydroxymethyl)isoindolin-1-one

Authored For: Drug Discovery & Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities.[1] This guide focuses on a specific derivative, 7-(Hydroxymethyl)isoindolin-1-one, a compound for which the mechanism of action has not been extensively characterized. Based on robust evidence from structurally related analogs, we advance the primary hypothesis that This compound functions as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, key regulators of DNA damage repair. This document provides the biochemical rationale for this hypothesis, outlines a multi-phase experimental strategy for its validation, and presents detailed protocols for key assays.

Introduction: The Isoindolin-1-one Scaffold and a Targeted Hypothesis

The isoindolin-1-one framework is a benzo-fused γ-lactam that appears in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for drug design. Compounds built around this core have been shown to target a variety of proteins, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and GABA-A receptors.[2][3][4]

However, one of the most clinically successful applications of the isoindolinone scaffold has been in the development of PARP inhibitors.[5] The structural resemblance between the isoindolinone core and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP, provides a strong foundation for competitive inhibition.[5] This established precedent leads us to the central hypothesis of this guide.

Primary Hypothesis: this compound acts as a competitive inhibitor of PARP1 and PARP2. The isoindolinone core occupies the nicotinamide-binding pocket of the enzyme's catalytic domain, while the 7-(hydroxymethyl) substituent forms specific hydrogen-bonding interactions that enhance binding affinity and potentially confer selectivity.

This hypothesis is grounded in the well-understood role of PARP in the DNA Damage Response (DDR). PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 cleaves NAD+ and polymerizes ADP-ribose units onto itself and other nuclear proteins, creating a scaffold that recruits other DDR factors. Inhibition of this process prevents the efficient repair of SSBs. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), unrepaired SSBs are converted to lethal double-strand breaks during replication, leading to cell death via a mechanism known as synthetic lethality.[6]

Biochemical Rationale and Proposed Binding Model

The catalytic mechanism of PARP1 involves the binding of NAD+ in a deeply buried active site. The nicotinamide portion of NAD+ is critical for this interaction. Our hypothesis posits that this compound functions as a biomimetic of this nicotinamide moiety.

-

Core Scaffold Interaction: The lactam ring of the isoindolinone core is hypothesized to form key hydrogen bonds with backbone atoms of Glycine and Serine residues in the PARP catalytic pocket, mimicking the interactions of the nicotinamide carboxamide.

-

Role of the 7-(Hydroxymethyl) Group: The novel feature of this compound is the hydroxymethyl group at the 7-position. We hypothesize this group acts as both a hydrogen bond donor and acceptor, forming a specific interaction with a key residue, such as a Glutamic acid or Aspartic acid side chain, at the edge of the binding pocket. This ancillary interaction could significantly increase the compound's residence time and potency compared to unsubstituted isoindolinones.

The proposed interaction is visualized in the signaling pathway diagram below.

Caption: Hypothesized competitive inhibition of PARP1 by this compound.

A Phased Strategy for Hypothesis Validation

To rigorously test this hypothesis, we propose a three-phased experimental approach, moving from direct enzymatic inhibition to cellular target engagement and phenotypic outcomes. Each phase is designed to provide definitive, self-validating data.

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Assessment of 7-(Hydroxymethyl)isoindolin-1-one

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 7-(Hydroxymethyl)isoindolin-1-one, a substituted isoindolinone. While specific experimental data for this compound is not widely available in public literature, this document leverages established principles of pharmaceutical sciences and regulatory guidelines to outline a robust, scientifically-grounded testing strategy. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the scientific rationale behind methodological choices, and frameworks for data interpretation. The guide covers kinetic and thermodynamic solubility assessment, forced degradation under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), and the development of a stability-indicating analytical method, in line with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Physicochemical Characterization

This compound belongs to the isoindolinone class of compounds, which are aromatic lactams known for their diverse biological activities and presence in pharmaceutically relevant molecules.[1] The core isoindolinone scaffold provides a rigid framework, and substituents, such as the hydroxymethyl group at the 7-position, can significantly influence its physicochemical properties.[2] The introduction of a hydroxymethyl group is a known strategy to enhance aqueous solubility and introduce hydrogen bonding capabilities, which can be critical for a molecule's pharmacokinetic profile.[2][3]

A thorough understanding of a compound's solubility and stability is a cornerstone of drug discovery and development.[4][5][6] These intrinsic properties govern bioavailability, dictate formulation strategies, determine storage conditions, and are critical for ensuring the safety and efficacy of a potential therapeutic agent.[7][8] Early and accurate assessment of these parameters de-risks development by identifying potential liabilities when they can be most easily addressed.[4]

This guide presents a self-contained, logical workflow for characterizing this compound, establishing a foundation for its progression from a laboratory curiosity to a viable development candidate.

Overall Assessment Workflow

The evaluation of solubility and stability should be approached as an integrated process. Initial solubility data informs the design of solution-based stability studies, while the development of a stability-indicating analytical method is a prerequisite for accurately quantifying the compound in all subsequent experiments.

Figure 1: Integrated workflow for solubility and stability assessment.

Solubility Studies: Determining the Dissolution Boundaries

Solubility dictates how efficiently a compound can dissolve and be absorbed, directly impacting its therapeutic potential.[7] We will assess two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput screen used in early discovery to flag compounds with potential issues.[9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[5] This value is crucial for formulation development.

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry provides a rapid assessment of precipitation by measuring light scattering from suspended particles.[7]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Rapidly add phosphate-buffered saline (PBS), pH 7.4, to all wells, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at room temperature (approx. 25°C) for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing relevant aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4) to mimic physiological conditions.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (detailed in Section 4.1).

Anticipated Data & Interpretation

The presence of the polar hydroxymethyl group suggests that this compound may exhibit moderate aqueous solubility.[2] Data should be presented in a clear, tabular format.

| Solubility Type | Medium | Temperature (°C) | Anticipated Solubility (µg/mL) |

| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | 50 - 200 |

| Thermodynamic | SGF, pH 1.2 | 37 | Data Dependent |

| Thermodynamic | Acetate Buffer, pH 4.5 | 37 | Data Dependent |

| Thermodynamic | Phosphate Buffer, pH 7.4 | 37 | Data Dependent |

| Table 1: Example Data Summary for Solubility Studies. |

Stability Studies & Forced Degradation

Stability testing is essential for identifying degradation pathways, understanding the chemical liabilities of a molecule, and developing a stable formulation.[8] Forced degradation (or stress testing) involves exposing the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to generate degradation products for analytical method development.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Core Requirement: Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[11] It must be able to separate the intact API from its degradation products, process impurities, and other potential components.[12][13] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[12][14]

Protocol for Method Development:

-

Column & Mobile Phase Screening: Start with a generic gradient method on a C18 column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, formate) at different pH values.

-

Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal detection wavelength that provides good sensitivity for the parent compound and potential degradants.

-

Forced Degradation Sample Analysis: Inject samples from preliminary forced degradation studies (see Section 4.2) to challenge the method's specificity. The method must be able to resolve the parent peak from all degradant peaks.

-

Method Optimization: Adjust gradient slope, flow rate, temperature, and mobile phase pH to achieve adequate resolution (Rs > 1.5) between all peaks of interest.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Figure 2: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Protocols

The following protocols are based on ICH guideline Q1A(R2) and are designed to explore the intrinsic stability of this compound.[10] For each condition, a control sample protected from the stress condition should be analyzed concurrently.

4.2.1 Hydrolytic Stability The lactam ring in the isoindolinone structure is a cyclic amide, which is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[15][16][17]

-

Acid Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M Hydrochloric Acid (HCl).

-

Incubate at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.

-

Incubate at room temperature (25°C), as base-catalyzed hydrolysis is often rapid.[15]

-

Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in purified water.

-

Incubate at 60°C and analyze at the same time points as the acid hydrolysis study.

-

4.2.2 Oxidative Stability The molecule does not contain obvious, highly susceptible moieties to oxidation, but subtle oxidation could occur.

-

Protocol:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% Hydrogen Peroxide (H₂O₂).

-

Store at room temperature (25°C), protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) for HPLC analysis.

-

4.2.3 Photostability Photostability testing evaluates the effect of light exposure, which is a requirement under ICH Q1B.[18][19][20][21]

-

Protocol:

-

Expose the solid compound and a solution of the compound (in a photostable solvent like water or acetonitrile) to a light source conforming to ICH Q1B specifications.

-

The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[18]

-

A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample to measure any degradation due to thermal effects.

-

Analyze both the exposed and control samples by HPLC.

-

4.2.4 Thermal Stability This test assesses the stability of the compound in its solid state at elevated temperatures.

-

Protocol:

-

Place a known quantity of the solid compound in a vial.

-

Store the vial in a controlled temperature oven at an elevated temperature (e.g., 80°C).

-

Analyze samples at various time points (e.g., 1, 3, 7 days) by dissolving the solid and analyzing via HPLC.

-

Summary of Stress Conditions and Data Presentation

| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Lactam ring opening |

| Base Hydrolysis | 0.1 M NaOH | 25°C | 1-2 hours | Lactam ring opening (rapid) |

| Oxidation | 3% H₂O₂ | 25°C | 24 hours | N-oxidation, side-chain oxidation |

| Photolysis | ICH Q1B Light Source | 25°C | Per guideline | Photochemical rearrangement, oxidation |

| Thermal (Solid) | Dry Heat | 80°C | 7 days | Dehydration, decomposition |

| Table 2: Recommended Forced Degradation Study Conditions. |

Conclusion

This technical guide provides a comprehensive and actionable strategy for the solubility and stability characterization of this compound. By adhering to these scientifically sound and regulatory-compliant protocols, researchers can generate a robust data package. This data is fundamental for making informed decisions in the drug development process, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life. The systematic approach outlined herein will elucidate the intrinsic physicochemical properties of the molecule, identify potential liabilities, and pave the way for its successful development.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research.

- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.

- Stability Indicating HPLC Method Development: A Review. (2019). Semantic Scholar.

- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.

- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI.

- Forced Degrad

- ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.

- Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.).

- The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry.

- Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.

- ICH GUIDELINES: STRESS DEGRAD

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- ICH Q1B: Complete Guide to Photostability Testing. (2024). YouTube.

- Quality Guidelines. (n.d.). ICH.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Drug Research.

- β-Lactamases: A Focus on Current Challenges. (n.d.). PMC - NIH.

- Forced Degrad

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). PMC - NIH.

- Lactam Hydrolysis. (2017). YouTube.

- This compound. (n.d.). PubChem.

- 7-(1-Hydroxyethyl)isoindolin-1-one. (n.d.). Benchchem.

- Showing metabocard for Isoindolin-1-one (HMDB0253647). (2021).

- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). Frontiers.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 4. criver.com [criver.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. rheolution.com [rheolution.com]

- 8. Forced Degradation Testing | SGS Denmark [sgs.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. irjpms.com [irjpms.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijpsr.com [ijpsr.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. mdpi.com [mdpi.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. youtube.com [youtube.com]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. youtube.com [youtube.com]

In Silico Prediction of 7-(Hydroxymethyl)isoindolin-1-one Activity: A Technical Guide for Drug Discovery Professionals

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of a specific analog, 7-(Hydroxymethyl)isoindolin-1-one. Moving beyond a generic recitation of computational methods, this document, intended for researchers, scientists, and drug development professionals, elucidates the scientific rationale behind selecting specific predictive models. We will explore a multi-faceted approach, integrating Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based screening, and molecular docking to generate a robust, cross-validated hypothesis for the potential therapeutic targets and efficacy of this compound. Each protocol is presented as a self-validating system, emphasizing scientific integrity and providing actionable insights for seamless integration into contemporary drug discovery pipelines.

Introduction: The Isoindolin-1-one Scaffold and the Promise of In Silico Prediction

The isoindolin-1-one core is a recurring motif in a variety of biologically active molecules, demonstrating activities ranging from anticancer to antiviral and immunomodulatory effects. This wide spectrum of activity suggests that the scaffold can be tailored to interact with a diverse array of biological targets. Our focus, this compound, is a largely uncharacterized derivative. The strategic placement of a hydroxymethyl group at the 7-position presents an intriguing modification that could significantly influence its pharmacokinetic and pharmacodynamic properties.

Given the nascent stage of investigation for this specific molecule, in silico predictive methods offer a time- and resource-efficient strategy to hypothesize its biological activity, identify potential protein targets, and guide subsequent experimental validation. This guide will navigate the logical progression of a computational workflow designed to build a compelling, data-driven case for the therapeutic potential of this compound.

Foundational Strategy: Target Hypothesis Generation

Based on the established activities of the broader isoindolin-1-one class, we will focus our predictive efforts on two well-validated and therapeutically relevant target families:

-

Cyclin-Dependent Kinases (CDKs): Specifically, CDK7, a key regulator of the cell cycle and transcription, has been identified as a target for isoindolin-1-one derivatives.[1][2] Inhibition of CDK7 is a promising strategy in oncology.[3]

-

The p53-MDM2 Interaction: The E3 ubiquitin ligase MDM2 is a critical negative regulator of the p53 tumor suppressor.[4] Small molecules that inhibit the p53-MDM2 interaction can reactivate p53, triggering apoptosis in cancer cells. Several classes of MDM2 inhibitors have been developed, and this interaction represents a prime target for novel scaffolds.[5][6]

This dual-target approach allows us to cast a wider, yet targeted, net in our initial predictive screening, increasing the probability of identifying a relevant biological activity for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Potency

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[7] By training a model on a dataset of known active and inactive compounds, we can predict the activity of novel molecules like this compound.

Rationale and Causality

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. For our target, we will construct two separate QSAR models, one for CDK7 inhibition and another for MDM2-p53 interaction inhibition. This target-specific approach is crucial as the structural features driving activity against a kinase are likely to differ from those required to inhibit a protein-protein interaction.

Experimental Protocol: Building a Predictive QSAR Model

Objective: To develop a statistically robust QSAR model to predict the inhibitory activity of this compound against CDK7 and MDM2.

Step 1: Data Curation and Preparation

-

Assemble a Training Set: Collect a dataset of isoindolin-1-one analogs and other structurally diverse compounds with experimentally determined inhibitory activities (IC50 or Ki values) against the target of interest (CDK7 or MDM2). Ensure a wide range of activities and structural diversity.

-

Data Cleaning: Standardize chemical structures, remove duplicates, and handle missing data. Convert biological activity data to a consistent logarithmic scale (e.g., pIC50).

Table 1: Representative Data for a CDK7 QSAR Training Set

| Compound ID | Structure (SMILES) | Target | IC50 (nM) | pIC50 |

| BS-181 | CC(C)c1nc(nc(c1)Nc1ccc(cc1)S(=O)(=O)N)N | CDK7 | 21 | 7.68 |

| ICEC0942 | CC(C)c1nc(nc(c1)Nc1ccccc1)N | CDK7 | 40 | 7.40 |

| THZ1 | C=CC(=O)Nc1cccc(c1)c1nc(c(c(n1)C)C#N)Nc1ccc(cc1)N1CCOCC1 | CDK7 | 3.2 | 8.49 |

| SY-1365 | C=CC(=O)Nc1cccc(c1)c1nc(c(c(n1)C)C#N)Nc1ccc(cc1)N1CCN(CC1)C | CDK7 | 84 | 7.08 |

| SNS-032 | CC(C)c1nc(nc(c1)Nc1ccc(cc1)C(=O)N)N | CDK7 | 62 | 7.21 |

Note: This is a small, illustrative subset. A robust QSAR model would require a much larger and more diverse dataset.

Step 2: Molecular Descriptor Calculation

-

Descriptor Selection: Choose a set of molecular descriptors that capture various aspects of the molecular structure. These can be categorized as:

-

Calculation: Use computational chemistry software (e.g., PaDEL-Descriptor, RDKit) to calculate the selected descriptors for all compounds in the training set and for our target molecule, this compound.

Table 2: Calculated Descriptors for a Subset of the CDK7 Training Set and Target Molecule

| Compound ID | Molecular Weight | logP | Polar Surface Area (PSA) | TPSA(NO) |

| BS-181 | 387.48 | 2.85 | 107.24 | 107.24 |

| ICEC0942 | 254.34 | 3.21 | 55.12 | 55.12 |

| THZ1 | 524.62 | 4.32 | 114.87 | 114.87 |

| SY-1365 | 593.74 | 3.89 | 118.10 | 118.10 |

| SNS-032 | 327.39 | 2.13 | 104.28 | 104.28 |

| This compound | 163.17 | 0.58 | 52.95 | 52.95 |

Step 3: Model Building and Validation

-

Algorithm Selection: Choose a suitable machine learning algorithm. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest.[9]

-

Model Training: Split the dataset into a training set (typically 70-80%) and a test set (20-30%). Train the selected algorithm on the training set to build the QSAR model.

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness.

-

External Validation: Use the trained model to predict the activity of the compounds in the test set. Evaluate the predictive power using metrics like the squared correlation coefficient (R²) and root mean square error (RMSE).

-

Step 4: Prediction for this compound

-

Input the calculated descriptors for this compound into the validated QSAR model to obtain a predicted pIC50 value.

Visualization: QSAR Workflow

Caption: A streamlined workflow for QSAR model development and activity prediction.

Pharmacophore Modeling: Identifying Key Interaction Features